molecular formula C6H8F3NO4 B15068853 (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

Katalognummer: B15068853
Molekulargewicht: 215.13 g/mol
InChI-Schlüssel: WHRPDJUENKHACE-DFWYDOINSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine-2-carboxylic acid and trifluoroacetic acid Azetidine-2-carboxylic acid is a four-membered ring amino acid, while trifluoroacetic acid is a strong organic acid with three fluorine atoms attached to the carbon atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the reaction of azetidine-2-carboxylic acid with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The trifluoroacetic acid moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in protein structure and function due to its unique ring structure.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with various molecular targets. The azetidine ring can interact with enzymes and proteins, potentially affecting their structure and function. The trifluoroacetic acid moiety can influence the compound’s acidity and reactivity, impacting its interactions with other molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Azetidine-2-carboxylic acid: Shares the azetidine ring structure but lacks the trifluoroacetic acid moiety.

    Trifluoroacetic acid: Contains the trifluoroacetic acid moiety but lacks the azetidine ring.

Uniqueness

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid is unique due to the combination of the azetidine ring and trifluoroacetic acid moiety. This combination imparts distinct chemical properties, such as increased acidity and reactivity, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C6H8F3NO4

Molekulargewicht

215.13 g/mol

IUPAC-Name

(2S)-azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7)/t3-;/m0./s1

InChI-Schlüssel

WHRPDJUENKHACE-DFWYDOINSA-N

Isomerische SMILES

C1CN[C@@H]1C(=O)O.C(=O)(C(F)(F)F)O

Kanonische SMILES

C1CNC1C(=O)O.C(=O)(C(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.